molecular formula C15H29N3O4 B12977916 tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B12977916
M. Wt: 315.41 g/mol
InChI Key: ZRHMJNUBQJZECJ-OAHLLOKOSA-N
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Description

Tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a compound with a complex structure. Let’s break it down:

Preparation Methods

The synthesis of tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves introducing the tert-butoxycarbonyl (Boc) protecting group onto the amino group. Here’s a straightforward method:

    Direct Introduction via Flow Microreactor Systems: Researchers have developed a sustainable method for introducing the Boc group directly into various organic compounds using flow microreactors.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Hydrolysis: Removal of the Boc group under acidic conditions yields the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction/Oxidation: The pyrrolidine ring may undergo reduction or oxidation processes.

Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing/oxidizing agents. Major products depend on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential drug candidate. Researchers explore its pharmacological properties, such as anti-inflammatory or antitumor effects.

    Peptide Synthesis: The Boc group facilitates peptide synthesis by protecting amino groups during coupling reactions.

    Biocatalysis: Investigating its role in enzymatic transformations.

Mechanism of Action

    Target Proteins: The compound may interact with specific proteins, affecting cellular processes.

    Pathways: It could modulate metabolic pathways or signal transduction cascades.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this compound’s reactivity and applications with related structures.

Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1

InChI Key

ZRHMJNUBQJZECJ-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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